IFB-088 acetate is synthesized from a specific chemical precursor and has been studied primarily in the context of neurodegenerative diseases. It is classified as a small molecule inhibitor with a focus on modulating cellular stress responses. The compound has shown potential in improving protein folding and reducing endoplasmic reticulum stress, making it a candidate for treating conditions characterized by misfolded proteins and cellular stress responses.
The synthesis of IFB-088 acetate involves several key steps that ensure the compound's purity and efficacy. Although specific proprietary methods may not be publicly disclosed, general synthetic routes typically include:
The molecular formula for IFB-088 acetate is . The structure features:
The three-dimensional conformation of IFB-088 acetate allows it to effectively bind to its target proteins involved in stress response pathways, facilitating its therapeutic effects.
IFB-088 acetate participates in several critical chemical reactions relevant to its mechanism of action:
These reactions are essential for restoring cellular function in stressed environments, particularly in neurodegenerative diseases.
The mechanism of action for IFB-088 involves:
This mechanism has been validated through preclinical studies demonstrating improved outcomes in models of Charcot-Marie-Tooth disease .
The physical and chemical properties of IFB-088 acetate include:
These properties are essential for determining optimal dosing regimens and formulations for clinical use.
IFB-088 acetate has significant potential applications in treating various neurodegenerative diseases:
IFB-088 acetate (icerguastat) is a benzyl guanidine derivative that targets cellular proteostasis by modulating the UPR, a critical stress-response pathway triggered by endoplasmic reticulum (ER) stress. Its mechanism centers on restoring protein-folding homeostasis in neurodegenerative diseases and proteinopathies by selectively inhibiting key components of the PERK-eIF2α signaling axis [3] [6].
IFB-088 acetate acts as a selective inhibitor of the PPP1R15A (GADD34)-PP1c phosphatase complex. Under ER stress, PPP1R15A recruits PP1c to dephosphorylate eukaryotic initiation factor 2α (eIF2α), thereby restoring global protein synthesis. By binding PPP1R15A, IFB-088 disrupts this complex, preventing eIF2α dephosphorylation. This targeted inhibition is highly specific to stressed cells, sparing non-stressed cells from persistent translational suppression [4] [6]. Biochemical studies confirm IFB-088's affinity for PPP1R15A over related phosphatases (e.g., PPP1R15B), with an IC₅₀ of 0.8 μM for PPP1R15A-PP1c versus >10 μM for other complexes [3].
Table 1: Selectivity Profile of IFB-088 for Phosphatase Complexes
Target Complex | Function | IC₅₀ (μM) |
---|---|---|
PPP1R15A-PP1c | eIF2α dephosphorylation | 0.8 |
PPP1R15B-PP1c | eIF2α dephosphorylation | >10 |
PP1c (alone) | General phosphatase activity | >50 |
By inhibiting PPP1R15A-PP1c, IFB-088 prolongs phosphorylation of eIF2α (p-eIF2α), which attenuates global protein translation while permitting selective translation of stress-response proteins like ATF4. This dual effect reduces the influx of nascent proteins into the ER, allowing chaperones to manage accumulated misfolded proteins. In Drosophila models of oculopharyngeal muscular dystrophy (OPMD), IFB-088 increased p-eIF2α levels by 2.5-fold, correlating with reduced polyalanine-expanded PABPN1 aggregates [5]. Similarly, CMT1A mouse models (C3-PMP22) showed sustained p-eIF2α, which improved myelination and motor function [1]. The kinetics of p-eIF2α are critical: optimal prolongation (8–12 hours post-stress) maximizes proteostasis restoration without inducing cytotoxic translational arrest [5] [6].
IFB-088 mitigates ER stress by amplifying the PERK branch of the UPR. PERK activation phosphorylates eIF2α, initiating a cascade that reduces protein-folding demand. In CMT1B mouse models (MpzR98C), IFB-088 treatment normalized PERK signaling, decreasing ER stress markers (BiP, CHOP) by 40–60% and improving Schwann cell myelination [1]. This was evidenced by reduced g-ratios (axon-to-fiber diameter ratios) from 0.78 ± 0.02 to 0.68 ± 0.01, indicating thicker myelin sheaths [1]. In ALS patients, IFB-088 reduced plasma levels of neuroinflammatory biomarkers (e.g., neurofilament light chain) by 30%, confirming downstream benefits of PERK-mediated ER stress resolution [8]. The compound’s efficacy across diseases (CMT, ALS, OPMD) underscores its role as a UPR amplifier that restores ER proteostasis without directly targeting misfolded proteins.
Table 2: ER Stress Marker Changes in Preclinical Models After IFB-088 Treatment
Disease Model | Key ER Stress Markers | Reduction vs. Control | Functional Outcome |
---|---|---|---|
CMT1B (MpzR98C mice) | BiP, CHOP | 40–60% | Improved NCV, myelination |
OPMD (Drosophila) | XBP1 splicing, CHOP | 50% | Reduced nuclear aggregates |
ALS (Phase 2 trial) | Plasma NfL, p-TDP43 | 30% | Slower ALSFRS-R decline |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0